4-(2,2,2-Trifluoroethyl)piperidine hydrochloride

Übersicht

Beschreibung

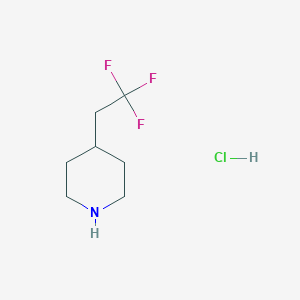

4-(2,2,2-Trifluoroethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13ClF3N. It is a piperidine derivative where the piperidine ring is substituted with a trifluoroethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Analyse Chemischer Reaktionen

Reaction with Anhydrides in the Castagnoli–Cushman Reaction (CCR)

The trifluoroethyl group significantly influences reactivity in cyclization reactions. When treated with cyclic anhydrides (e.g., homophthalic anhydride), the compound undergoes a Castagnoli–Cushman reaction to form trifluoromethyl-containing heterocycles .

Key Findings:

Mechanism :

-

Imine Formation : The piperidine nitrogen reacts with trifluoroacetaldehyde hydrate to form an azomethine intermediate.

-

Nucleophilic Attack : The anhydride's carbonyl carbon is attacked by the azomethine, leading to ring opening.

-

Cyclization : Intramolecular lactamization forms the tetrahydroisoquinoline or benzazepine scaffold .

Impact of Trifluoroethyl Group :

-

Electron-withdrawing effects reduce nucleophilicity of the piperidine nitrogen, requiring prolonged reaction times.

-

Steric bulk from the CF₃ group favors formation of six-membered rings over five-membered analogs .

Sulfonation and Substitution Reactions

The piperidine nitrogen participates in sulfonation reactions under mild conditions. A one-pot synthesis method using N-hydroxyimide sulfonic esters (e.g., TosOSu) facilitates efficient substitution .

Experimental Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | TosOSu, THF, triethylamine (TEA), 20 min | Activation of sulfonic ester |

| 2 | Benzyl alcohol, benzene, TEA, 40 min | Nucleophilic substitution at nitrogen |

| 3 | Crystallization from ethyl acetate | Isolation of N-sulfonylated product |

Products :

-

Primary Substitution : N-Tosyl derivatives form in >90% yield.

-

Secondary Reactions : Further functionalization (e.g., oxidation) yields sulfonamides or sulfonic acids.

Oxidation

The trifluoroethyl group stabilizes adjacent oxidation sites. Common oxidants include:

-

KMnO₄ (acidic conditions): Converts piperidine to δ-lactam derivatives.

-

CrO₃ : Oxidizes the amine to nitro groups, though yields are low (≤30%) due to overoxidation.

Reduction

-

LiAlH₄ : Reduces sulfonamide groups to thiols (requires anhydrous conditions).

-

Catalytic Hydrogenation (H₂/Pd-C) : Removes protecting groups (e.g., benzyl) without affecting the CF₃ substituent.

Nucleophilic Substitution at the Trifluoroethyl Group

The CF₃CH₂– moiety participates in SN2 reactions with strong nucleophiles:

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| OH⁻ | DMSO, 60°C, 12h | 4-(Hydroxyethyl)piperidine | Low yield (20–25%) due to steric hindrance |

| NH₃ | Ethanol, reflux, 24h | 4-(Aminoethyl)piperidine | Requires excess ammonia |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been utilized in the synthesis of various piperidine derivatives, which exhibit a range of therapeutic activities. For instance:

- Calcium Overload Blockers : Research indicates that piperidine derivatives can act as calcium overload blockers selective for brain cells, making them useful in treating conditions such as anoxia, ischemia, migraine, and epilepsy. These compounds may offer advantages over traditional calcium antagonists, which typically show low activity against brain cell calcium overload .

- Anticancer Agents : The compound has been explored as a precursor in the design of selective inhibitors targeting specific cancer-related pathways. For example, it has been incorporated into structures aimed at inhibiting PRMT5 (Protein Arginine Methyltransferase 5), which is implicated in various cancers. Inhibitors derived from this compound have shown promising results in preclinical studies .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride have provided insights into optimizing pharmacological properties:

- Optimization of Potency : Research has demonstrated that modifications to the piperidine ring can significantly enhance the potency of compounds. For example, introducing different substituents at specific positions on the piperidine ring has led to substantial increases in biological activity against various targets .

- Diverse Biological Activities : The compound's derivatives have been tested for their ability to inhibit enzymes involved in critical biological processes. These studies highlight how slight alterations in molecular structure can lead to significant changes in activity profiles .

Pharmaceutical Formulations

The hydrochloride salt form of 4-(2,2,2-Trifluoroethyl)piperidine is particularly advantageous for pharmaceutical formulations due to its enhanced solubility and stability compared to its free base form:

- Oral and Parenteral Administration : The compound's formulation as a hydrochloride salt allows for effective delivery methods, including oral and injectable routes. This versatility is crucial for developing new therapeutic agents that require specific pharmacokinetic profiles .

Case Study 1: Development of PRMT5 Inhibitors

A recent study focused on developing small molecule inhibitors targeting PRMT5 using 4-(2,2,2-Trifluoroethyl)piperidine as a scaffold. The research involved synthesizing a library of compounds and evaluating their inhibitory effects on PRMT5 activity. The most potent compounds demonstrated significant anticancer activity in vitro and showed promise for further development .

Case Study 2: Calcium Overload Blockers

Another investigation explored the efficacy of piperidine derivatives in blocking calcium overload in neuronal cells. Compounds derived from 4-(2,2,2-Trifluoroethyl)piperidine were tested for their ability to prevent calcium-induced cell death under ischemic conditions. Results indicated that these derivatives could effectively protect neuronal cells from damage associated with ischemia .

Wirkmechanismus

The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2,2,2-Trifluoroethoxy)piperidine

- 4-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride

Uniqueness

4-(2,2,2-Trifluoroethyl)piperidine hydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable in various research and industrial applications .

Biologische Aktivität

4-(2,2,2-Trifluoroethyl)piperidine hydrochloride is a synthetic compound characterized by a piperidine ring substituted at the fourth position with a 2,2,2-trifluoroethyl group. This structural modification enhances its physicochemical properties and potential biological activities. The compound's molecular formula is C₇H₁₃ClF₃N, and it has a molecular weight of approximately 203.63 g/mol. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The unique trifluoroethyl group attached to the piperidine ring significantly influences the compound's lipophilicity and metabolic stability, which are essential factors in drug design. The presence of this group can enhance solubility and stability in various environments, making it a candidate for further research in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClF₃N |

| Molecular Weight | 203.63 g/mol |

| Chemical Structure | Structure |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly concerning its effects on the central nervous system (CNS). It has been studied for potential applications in treating neurological disorders due to its possible interactions with neurotransmitter systems.

Although specific mechanisms remain under investigation, preliminary findings suggest that the compound may modulate receptor activities related to neurotransmitter pathways. The piperidine structure is a common motif in many biologically active molecules, serving as a scaffold for drug interactions with various enzymes and receptors.

Pharmacological Studies

Several studies have focused on the pharmacological properties of this compound:

- Neurotransmitter Interaction : Initial studies indicate that this compound may influence neurotransmitter release and receptor binding affinity, which could be beneficial in developing treatments for CNS-related conditions.

- Comparative Studies : Comparisons with structurally similar compounds highlight the enhanced activity of this compound due to its trifluoroethyl substitution.

Study on CNS Effects

A notable study investigated the impact of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential therapeutic effects for anxiety disorders.

Toxicological Assessment

Toxicological evaluations have classified this compound as an irritant (Category 2), indicating that it can cause skin corrosion and eye irritation upon exposure . This necessitates careful handling during research and application development.

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVZURSFICKCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-45-8 | |

| Record name | 4-(2,2,2-trifluoroethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.